molecular formula C11H8N2 B564853 alpha-Carboline-15N2 CAS No. 1189983-12-7

alpha-Carboline-15N2

Cat. No.: B564853
CAS No.: 1189983-12-7
M. Wt: 170.185
InChI Key: BPMFPOGUJAAYHL-ULRYTFMMSA-N
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Description

Alpha-Carboline-15N2: is a nitrogen-labeled derivative of alpha-carboline, a heterocyclic compound containing a pyridine ring fused with an indole backbone. This compound is particularly significant in research due to its isotopic labeling, which allows for detailed studies in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of alpha-Carboline-15N2 involves several synthetic routes. One common method includes the ring closure reaction of a precursor compound in the presence of a palladium catalyst, a ligand, and a base . Another method involves the Graebe-Ullmann reaction, which synthesizes carbolines through the preparation of substituted pyridylbenzotriazoles followed by thermal decomposition .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of palladium catalysts and ligands is common in industrial settings to facilitate efficient ring closure reactions .

Chemical Reactions Analysis

Types of Reactions: Alpha-Carboline-15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of carboline N-oxides, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

Alpha-Carboline-15N2 has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Carboline-15N2 involves its interaction with various molecular targets and pathways. The compound’s isotopic labeling allows for precise tracking in biological systems, aiding in the study of its effects on cellular processes. Alpha-carboline derivatives have been shown to interact with enzymes and receptors, influencing pathways related to inflammation, neuroprotection, and cell proliferation .

Comparison with Similar Compounds

Alpha-Carboline-15N2 is unique due to its isotopic labeling, which distinguishes it from other carboline derivatives. Similar compounds include:

This compound’s uniqueness lies in its application as a tracer and its potential for detailed mechanistic studies, making it a valuable tool in scientific research .

Properties

IUPAC Name

9H-(115N)pyridino[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)/i12+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMFPOGUJAAYHL-ULRYTFMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C([15NH]2)[15N]=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This example describes the synthesis of compounds 7 and 8 of FIG. 5. A solution of 2-dimethylamino-4-(3-indolyl)imidazole 5.HCl (0.2 g, 0.76 mmol) in 40 mL of methanol saturated with ammonia (MeOH, sat. NH3) was allow to stir in the presence of air at 25° C. for 1 day during which time compound 7 precipitated from the solution as a dark solid and was collected by filtration. Resubjection of 7 to an ammonia saturated methanol solution in air for 7 days at 25° C. produced compound 8 as a orange solid after concentration of the reaction mixture in vacuo followed by Flash silica gel chromatography (CH2Cl2/MeOH(NH3), 19:1). The yield of compound 8 was 60%. Referring to FIGS. 21 and 22, Compound 7: 1H NMR (300 MHz, DMSO-d6) δ 11.98 (bs, 2H), 10.43 (s, 2H), 8.72 (m, 2H), 7.49 (m, 2H), 7.22 (m, 4H), 3.46 (bs, 6H); 13CNMR (100 MHz, DMSO-d6) δ 173.2 (sx2), 172.1 (sx2), 147.2 (sx2), 139.5 (dx2), 137.6 (sx2), 128.2 (sx2), 124.6 (dx2), 123.6 (dx2), 122.0 (dx2), 112.8 (dx2), 111.9 (sx2), 38.9 (qx4); HRFABMS calcd for C26H25N8 449.2202, found 449.2178. Referring to FIGS. 23-25, Compound 8: 1H NMR (300 MHz, DMSO-d6) δ 13.36 (s, 1H), 12.13 (s, 1H), 11.88 (bs, 1H), 11.00 (bs, 1H), 9.03 (d, J=7.7 Hz, 1H), 8.94 (bs, 1H), 7.96 (bs, 1H), 7.68 (dm, J=7.7 Hz, 1H), 7.55 (m, 2H), 7.42-7.28 (m, 3H), 3.37 (s, 6H); 13C NMR (100 MHz, DMSO-d6+D2O) δ 167.5 (s), 155.8 (s), 148.1 (s), 143.3 (d), 141.0 (s), 138.2 (s), 134.4 (s), 130.5 (s), 128.9 (d), 128.3 (d), 125.5 (d), 125.2 (s), 124.9 (d), 124.5 (d), 121.4 (d), 120.6 (d), 118.2 (s), 114.5 (d), 112.0 (d), 108.6 (s), 103.4 (s), 40.4 (qx2); HRFABMS calcd for C23H20N7 394.1780, found 394.1784.
[Compound]
Name
compounds 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-dimethylamino-4-(3-indolyl)imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
reactant
Reaction Step Six

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